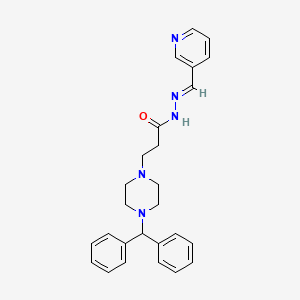
(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(pyridin-3-ylmethylene)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(pyridin-3-ylmethylene)propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzhydryl group, and a pyridine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(pyridin-3-ylmethylene)propanehydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine.
Hydrazone Formation: The next step is the reaction of 4-benzhydrylpiperazine with 3-pyridinecarboxaldehyde to form the hydrazone derivative.
Final Coupling: The final step involves the coupling of the hydrazone derivative with 3-bromopropanehydrazide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(pyridin-3-ylmethylene)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(pyridin-3-ylmethylene)propanehydrazide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests potential binding affinity to proteins and nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(pyridin-3-ylmethylene)propanehydrazide is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, although detailed studies are required to confirm its efficacy and safety.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(pyridin-3-ylmethylene)propanehydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(pyridin-2-ylmethylene)propanehydrazide
- (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(pyridin-4-ylmethylene)propanehydrazide
- (E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(quinolin-3-ylmethylene)propanehydrazide
Uniqueness
(E)-3-(4-benzhydrylpiperazin-1-yl)-N’-(pyridin-3-ylmethylene)propanehydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c32-25(29-28-21-22-8-7-14-27-20-22)13-15-30-16-18-31(19-17-30)26(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-12,14,20-21,26H,13,15-19H2,(H,29,32)/b28-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPYAYBUPKUXMJ-SGWCAAJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN=CC2=CN=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)N/N=C/C2=CN=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)
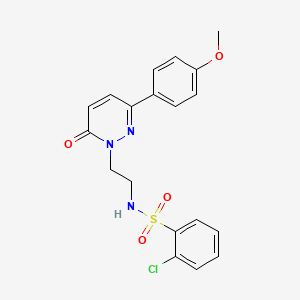
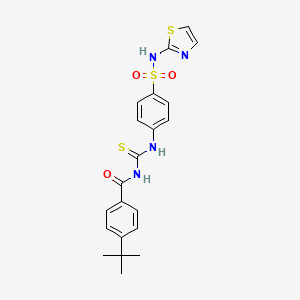
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)
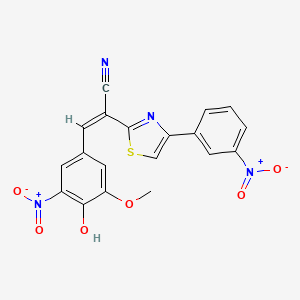
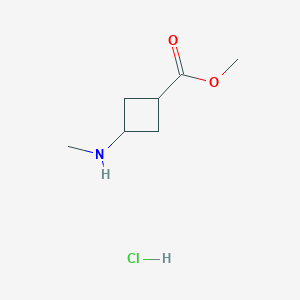

![6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)
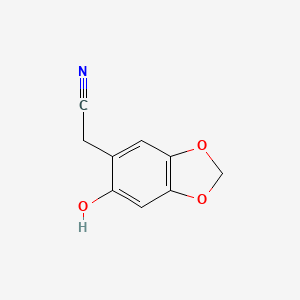
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)
![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)
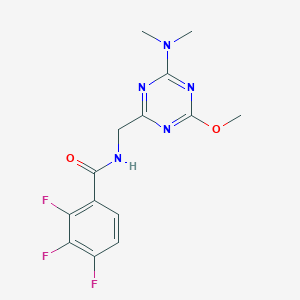
![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)
![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)
